molecular formula C35H56N7O18P3S B1262246 OPC4-CoA; (Acyl-CoA); [M+H]+

OPC4-CoA; (Acyl-CoA); [M+H]+

Cat. No. B1262246
M. Wt: 987.8 g/mol
InChI Key: YYUZYSVPFVOYLB-QXQVKYSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

OPC4-CoA is an organic molecule.

Scientific Research Applications

Comprehensive Analysis and Metabolic Profiling

  • Acyl-coenzyme A (CoA) plays a crucial role in various biological processes. The use of two-dimensional liquid chromatography coupled with high-resolution mass spectrometry (2D LC/HRMS) has significantly improved the analysis and profiling of acyl-CoAs in tissues and cells, allowing for detailed metabolic studies, such as the examination of metabolic differences in malignant glioma cells with IDH1 mutation (Wang et al., 2017).

Stable Isotope-Resolved Quantification and Metabolic Tracing

  • Advanced techniques like liquid chromatography-hybrid quadrupole/Orbitrap high-resolution mass spectrometry enable simultaneous quantification and metabolic tracing of acyl-CoA thioesters. This method has been utilized in detailed analyses of cellular metabolism, such as investigating acetyl-, succinyl-, and propionyl-CoA in human B cell lymphoma cells (Frey et al., 2016).

Analysis of Cellular and Tissue Acyl-CoA Thioesters

  • The use of stable isotope dilution liquid chromatography/mass spectrometry (LC/SRM-MS) has enabled accurate quantification of medium- and long-chain acyl-CoAs in cells and tissues. This method is particularly valuable for studying acyl-CoA dehydrogenase deficiencies and the role of acyl-CoAs in cellular metabolism (Snyder et al., 2014).

Functional Analysis in Plant Biology

  • In Arabidopsis thaliana, functional analysis of acyl-CoA synthetase family has revealed their involvement in fatty acid activation and jasmonic acid biosynthesis. This highlights the importance of acyl-CoAs in plant biology and biochemistry (Kienow et al., 2008).

Mechanistic Overview in Enzymatic Processes

  • Studies on acyl-CoA dehydrogenases provide insights into the mechanisms of alpha,beta-dehydrogenation of fatty acid acyl-CoA conjugates, shedding light on important enzymatic processes in metabolism (Ghisla & Thorpe, 2004).

Metabolic Partitioning and Disease Pathogenesis

  • Acyl-CoA metabolism and partitioning research have implications in understanding metabolic diseases and carcinogenesis. The distribution of acyl-CoAs to specific metabolic pathways influences energy production and the synthesis of complex lipids (Grevengoed et al., 2014).

properties

Product Name

OPC4-CoA; (Acyl-CoA); [M+H]+

Molecular Formula

C35H56N7O18P3S

Molecular Weight

987.8 g/mol

IUPAC Name

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]butanethioate

InChI

InChI=1S/C35H56N7O18P3S/c1-4-5-6-9-22-21(11-12-23(22)43)8-7-10-26(45)64-16-15-37-25(44)13-14-38-33(48)30(47)35(2,3)18-57-63(54,55)60-62(52,53)56-17-24-29(59-61(49,50)51)28(46)34(58-24)42-20-41-27-31(36)39-19-40-32(27)42/h5-6,19-22,24,28-30,34,46-47H,4,7-18H2,1-3H3,(H,37,44)(H,38,48)(H,52,53)(H,54,55)(H2,36,39,40)(H2,49,50,51)/b6-5-/t21-,22-,24+,28+,29+,30?,34+/m0/s1

InChI Key

YYUZYSVPFVOYLB-QXQVKYSUSA-N

Isomeric SMILES

CC/C=C\C[C@H]1[C@H](CCC1=O)CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O

Canonical SMILES

CCC=CCC1C(CCC1=O)CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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OPC4-CoA; (Acyl-CoA); [M+H]+
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OPC4-CoA; (Acyl-CoA); [M+H]+
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OPC4-CoA; (Acyl-CoA); [M+H]+
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OPC4-CoA; (Acyl-CoA); [M+H]+
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OPC4-CoA; (Acyl-CoA); [M+H]+
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OPC4-CoA; (Acyl-CoA); [M+H]+

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